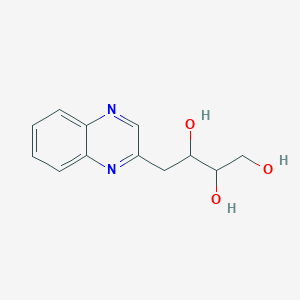

2-(2',3',4'-Trihydroxybutyl)quinoxaline

Übersicht

Beschreibung

4-(Quinoxalin-2-yl)butane-1,2,3-triol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is a derivative of quinoxaline, a bicyclic aromatic compound that contains a benzene ring fused to a pyrazine ring. The presence of the butane-1,2,3-triol moiety adds three hydroxyl groups to the structure, making it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinoxalin-2-yl)butane-1,2,3-triol typically involves the reaction of quinoxaline derivatives with butane-1,2,3-triol under specific conditions. One common method involves the use of a catalyst and a solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Quinoxalin-2-yl)butane-1,2,3-triol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxaline derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.

Major Products Formed:

Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.

Reduction: Formation of dihydroquinoxaline derivatives.

Substitution: Formation of halogenated quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 2-(2',3',4'-Trihydroxybutyl)quinoxaline, as antiviral agents. Research indicates that certain quinoxaline derivatives exhibit activity against viruses such as Herpes simplex and Coxsackievirus B5. For instance, compounds derived from quinoxaline have shown promise in inhibiting viral replication by targeting critical stages of the viral life cycle, such as attachment and uncoating .

Anxiolytic Effects

In pharmacological evaluations, derivatives of this compound have been assessed for their anxiolytic properties. One study reported that specific analogs exhibited significant anxiolytic effects in animal models, suggesting their potential for treating anxiety disorders. The structure-activity relationship (SAR) studies indicated that modifications to the quinoxaline ring could enhance these effects .

Antituberculosis Potential

Quinoxaline derivatives have also been investigated for their anti-tuberculosis properties. Although some derivatives showed modest activity against Mycobacterium tuberculosis in vitro, further optimization may yield more potent candidates .

Biological Research

Food Metabolite

this compound has been identified as a food metabolite, which raises interest in its role within biological systems and potential health implications. Understanding its metabolism can provide insights into its biological effects and safety profiles when consumed through dietary sources .

DNA Interaction Studies

Research has explored the interaction of quinoxaline derivatives with DNA, revealing that they can intercalate or bind to DNA structures. This property is crucial for designing compounds that could serve as anticancer agents by disrupting DNA replication in cancer cells .

Industrial Applications

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference compound for various analytical techniques. Its unique chemical characteristics make it suitable for developing assays to detect similar compounds or study their behavior under different conditions .

Synthesis of Other Compounds

The compound serves as a precursor in synthesizing other quinoxaline derivatives with varied functional groups, expanding the library of compounds available for research and industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Quinoxalin-2-yl)butane-1,2,3-triol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways.

Pathways Involved: By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, leading to cell cycle arrest and upregulation of pro-apoptotic genes.

Vergleich Mit ähnlichen Verbindungen

2-(2,3,4-Trihydroxybutyl)quinoxaline: Another quinoxaline derivative with similar hydroxyl groups.

Bis(quinoxalin-2-yl)phenoxy)alkanes: Compounds with two quinoxaline moieties linked by an alkane chain.

Uniqueness: 4-(Quinoxalin-2-yl)butane-1,2,3-triol is unique due to its specific combination of a quinoxaline ring and a butane-1,2,3-triol moiety, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

2-(2',3',4'-Trihydroxybutyl)quinoxaline is a compound of increasing interest due to its potential biological activities. It is notably recognized as a food metabolite derived from the breakdown of polysaccharides, particularly homoglucans found in plant materials. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.251 g/mol

- CAS Number : 42015-38-3

The biological activity of this compound is primarily attributed to its influence on various biochemical pathways:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Effects : Preliminary research suggests that it may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.

Biological Activity Overview

1. Antioxidant Activity

In vitro studies have demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

2. Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

3. Enzyme Inhibition

Research focused on the inhibition of thymidine phosphorylase (TP), an enzyme implicated in several cancer pathways. The compound showed IC50 values indicating potent inhibition, suggesting potential applications in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:

- Absorption : Rapid absorption post-ingestion with peak plasma concentrations observed within hours.

- Metabolism : Primarily metabolized in the liver with several metabolites identified.

- Excretion : Excreted mainly through urine, indicating renal clearance as a significant pathway.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future study include:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Clinical trials to evaluate efficacy and safety in humans.

- Exploration of structure-activity relationships (SAR) to optimize its biological properties.

Eigenschaften

IUPAC Name |

4-quinoxalin-2-ylbutane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKHJQAEESRVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558662 | |

| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42015-38-3 | |

| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(quinoxalin-2-yl)butane-1,2,3-triol in glucan analysis?

A1: 4-(Quinoxalin-2-yl)butane-1,2,3-triol, also known as 2-(2′,3′,4′-trihydroxybutyl)quinoxaline (G-1), is a key derivative formed when β-1,3-linked glucans like curdlan and scleroglucan react with o-phenylenediamine (OPD) under alkaline conditions with heating [, ]. This reaction, known as the alkaline OPD method, is employed to analyze the structure and linkage patterns of complex carbohydrates.

Q2: How does the formation of 4-(quinoxalin-2-yl)butane-1,2,3-triol aid in understanding glucan structure?

A2: The presence of 4-(quinoxalin-2-yl)butane-1,2,3-triol (G-1) specifically indicates the existence of β-1,3 linkages within the glucan structure [, ]. By analyzing the types and quantities of quinoxaline derivatives produced, researchers can determine the ratio of different linkages (like β-1,3, β-1,4, and β-1,6) within a glucan sample. This information is crucial for understanding the physical properties, biological activity, and potential applications of these polysaccharides. For instance, in the study by Kato et al., the formation of G-1 and another quinoxaline derivative from scleroglucan allowed researchers to confirm the presence of both β-1,3 and branched β-1,6 linkages in the glucan [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.